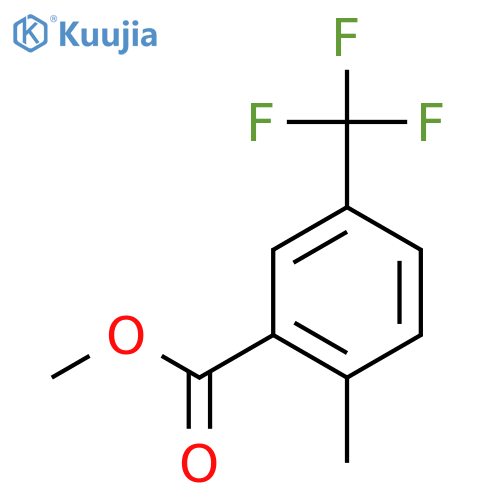Cas no 294190-13-9 (Benzoic acid, 2-methyl-5-(trifluoromethyl)-, methyl ester)
2-メチル-5-(トリフルオロメチル)安息香酸メチルは、有機合成において有用な中間体です。この化合物は、安息香酸骨格にメチル基とトリフルオロメチル基が導入された構造を持ち、高い反応性と安定性を兼ね備えています。特に、トリフルオロメチル基の電子吸引性により、求電子反応や求核置換反応における反応点として優れた特性を示します。メチルエステル部位は加水分解を受けやすく、さらに誘導体化が可能です。医薬品や農薬、機能性材料の合成中間体としての応用が期待され、有機フッ素化合物の特異な物性を活かした新規化合物開発に寄与します。

294190-13-9 structure
商品名:Benzoic acid, 2-methyl-5-(trifluoromethyl)-, methyl ester
Benzoic acid, 2-methyl-5-(trifluoromethyl)-, methyl ester 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 2-methyl-5-(trifluoromethyl)-, methyl ester
- 294190-13-9
- FXRXVKXAJXZKKB-UHFFFAOYSA-N
- methyl 2-methyl-5-(trifluoromethyl)benzoate
- DB-158248
- SCHEMBL3943371
-
- インチ: InChI=1S/C10H9F3O2/c1-6-3-4-7(10(11,12)13)5-8(6)9(14)15-2/h3-5H,1-2H3
- InChIKey: FXRXVKXAJXZKKB-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=C(C=C1)C(F)(F)F)C(=O)OC
計算された属性
- せいみつぶんしりょう: 218.05547
- どういたいしつりょう: 218.05546401g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
じっけんとくせい
- PSA: 26.3
Benzoic acid, 2-methyl-5-(trifluoromethyl)-, methyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015008283-1g |
Methyl 2-methyl-5-(trifluoromethyl)benzoate |
294190-13-9 | 97% | 1g |
$1549.60 | 2023-09-02 | |
| Alichem | A015008283-250mg |
Methyl 2-methyl-5-(trifluoromethyl)benzoate |
294190-13-9 | 97% | 250mg |
$504.00 | 2023-09-02 | |
| Alichem | A015008283-500mg |
Methyl 2-methyl-5-(trifluoromethyl)benzoate |
294190-13-9 | 97% | 500mg |
$798.70 | 2023-09-02 |
Benzoic acid, 2-methyl-5-(trifluoromethyl)-, methyl ester 関連文献
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
294190-13-9 (Benzoic acid, 2-methyl-5-(trifluoromethyl)-, methyl ester) 関連製品
- 577-62-8(Ethyl 2-(trifluoromethyl)benzoate)
- 2557-13-3(Methyl 3-(trifluoromethyl)benzoate)
- 344-96-7(Methyl 2-(trifluoromethyl)benzoate)
- 2967-66-0(Methyl 4-(trifluoromethyl)benzoate)
- 31083-13-3(Acetic acid,2,2,2-trifluoro-, 2-ethylphenyl ester)
- 1018678-48-2(1-(Difluoromethyl)-methyl Ester Benzoic Acid)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 503537-97-1(4-bromooct-1-ene)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
